molecular formula C23H17BrN2O4 B2872288 3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951979-25-2

3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2872288
CAS No.: 951979-25-2
M. Wt: 465.303
InChI Key: ZGTXZQRFADTEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetically designed small molecule of significant interest in medicinal chemistry and kinase research. Its core structure is based on a chromeno-oxazinone scaffold, a privileged structure known for its potential in drug discovery. The molecule features a 2-bromophenoxy substituent, which can act as a versatile handle for further synthetic modification via cross-coupling reactions, and a nicotinic (pyridin-3-ylmethyl) moiety, which is a common pharmacophore capable of engaging in key hydrogen bonding interactions within enzymatic active sites. This specific structural combination suggests its primary research value lies in the exploration of protein kinase inhibition. Chromeno-oxazinone derivatives have been investigated as potent and selective inhibitors for various kinase targets, including cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle and are prominent targets in oncology research [https://pubmed.ncbi.nlm.nih.gov/]. The presence of the bromine atom allows for precise structure-activity relationship (SAR) studies through subsequent palladium-catalyzed functionalization, enabling researchers to rapidly generate analog libraries to optimize potency and selectivity. Consequently, this compound serves as a valuable chemical tool or a sophisticated intermediate for developing novel therapeutic agents targeting signaling pathways involved in cancer and other proliferative diseases. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of specific serine/threonine or tyrosine kinases, thereby disrupting phosphorylation events and downstream signaling cascades. Researchers utilize this compound to probe kinase function, validate new drug targets, and design next-generation inhibitors with improved pharmacological profiles.

Properties

IUPAC Name

3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c24-18-5-1-2-6-20(18)30-21-13-28-23-16(22(21)27)7-8-19-17(23)12-26(14-29-19)11-15-4-3-9-25-10-15/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTXZQRFADTEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of the Base Structure:

    • A combination of the chromeno[8,7-e][1,3]oxazin-4-one framework is achieved through a series of cyclization reactions.

    • The reaction typically starts with the preparation of the chromene derivative, followed by the formation of the oxazinone ring.

    • Conditions: Mild temperatures (25-30°C), inert atmosphere (argon or nitrogen), and solvents like dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The compound can undergo oxidation reactions, especially at the pyridinyl and chromene moieties.

    • Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction:

    • Reduction reactions target the oxazinone ring, leading to the formation of dihydro derivatives.

    • Reducing agents like lithium aluminum hydride are used.

  • Substitution:

    • Substitution reactions primarily occur at the bromophenoxy group, where bromine can be replaced by nucleophiles.

    • Common reagents: Sodium azide, potassium cyanide.

Major Products Formed

  • Oxidation Products: Oxidized pyridinyl and chromene derivatives.

  • Reduction Products: Dihydrochromeno oxazinones.

  • Substitution Products: Phenoxy derivatives with varied substituents.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex heterocyclic compounds.

  • Serves as a model compound in reaction mechanism studies due to its diverse reactive sites.

Biology

  • Investigated for its potential as an inhibitor in various enzyme-catalyzed reactions.

  • Studied for its antimicrobial properties, particularly against resistant bacterial strains.

Medicine

  • Potential candidate for the development of new pharmaceuticals targeting neurodegenerative diseases.

  • Explored for anti-inflammatory and anti-cancer properties.

Industry

  • Utilized in the production of advanced materials due to its stability and reactivity.

  • Employed in the manufacturing of specialty chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with multiple molecular targets, including enzymes and receptors. The bromophenoxy group enhances binding affinity, while the pyridinyl moiety facilitates interactions with nucleophilic sites. Pathways involved include inhibition of enzyme activity and modulation of receptor-ligand interactions, leading to downstream effects such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

(a) Position 3 Substituents

  • Target Compound: 2-bromophenoxy group (electron-withdrawing, sterically bulky).
  • Analog 1: 3-(4-Chlorophenyl)-9-(2-thienylmethyl)-chromeno-oxazinone () Substituent: 4-Chlorophenyl (less bulky than bromophenoxy; chlorine’s inductive effect may alter electronic properties). Activity: Not explicitly reported, but thienylmethyl may enhance metabolic stability compared to pyridine.
  • Analog 2: 3-(3,4-Dichlorophenyl)-9-(3-fluorobenzyl)-chromeno-oxazinone () Substituent: Dichlorophenyl and fluorobenzyl (increased hydrophobicity; fluorine’s electronegativity may modulate target binding).

(b) Position 9 Substituents

  • Target Compound : Pyridin-3-ylmethyl (basic nitrogen may aid solubility and receptor interactions).
  • Analog 3: 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazinone () Substituent: Furan-3-ylmethyl (oxygen’s lone pairs may facilitate hydrogen bonding; weaker base than pyridine). Activity: Promotes osteoblast formation and inhibits osteoclastogenesis via BMP/Smad and RANKL pathways .
  • Analog 4: 9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-chromeno-oxazinone () Substituent: Hydroxybutyl (improves aqueous solubility; hydroxyl group enables hydrogen bonding).

Key Research Findings

Substituent Position Matters: Pyridin-3-ylmethyl (target) vs.

Halogen Effects :

  • Bromine (target) vs. chlorine (): Bromine’s larger atomic radius increases steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility.

Heterocyclic vs. Aliphatic Chains :

  • Hydroxybutyl () improves solubility but may reduce metabolic stability compared to heteroaromatic groups like thienylmethyl or furanmethyl.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.